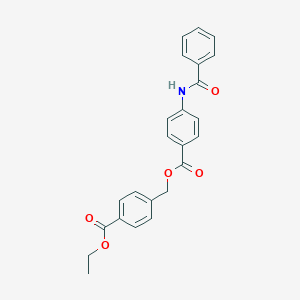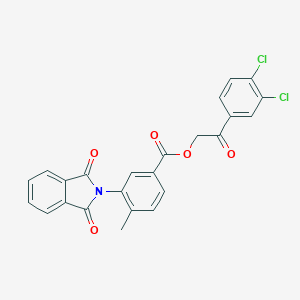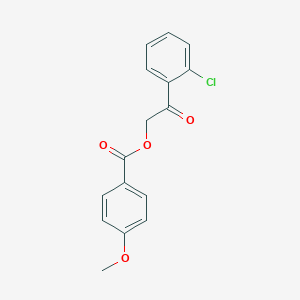![molecular formula C17H22N2O5S2 B216046 N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B216046.png)
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide, also known as NSC 39824, is a sulfonamide compound that has been widely studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and future directions for its use in scientific research.
Mecanismo De Acción
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 exerts its effects on cells by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for the growth and survival of cancer cells. This compound 39824 also inhibits the activity of certain enzymes involved in inflammation and autoimmune disorders, leading to a decrease in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 39824 has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, induction of apoptosis in cancer cells, and inhibition of inflammatory cytokines. It has also been shown to have an effect on bone resorption and respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 has several advantages as a research tool, including its ability to inhibit carbonic anhydrase enzymes and induce apoptosis in cancer cells. However, it also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 in scientific research, including its potential use as a therapeutic agent for cancer, inflammation, and autoimmune disorders. Further studies are needed to understand its mechanism of action, optimize its synthesis, and evaluate its efficacy and safety in preclinical and clinical trials. Additionally, this compound 39824 could be used as a lead compound for the development of new drugs with improved properties.
Métodos De Síntesis
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 can be synthesized using various methods, including the reaction of 4-methoxybenzenesulfonyl chloride with butylamine and then reacting the product with 4-aminophenylsulfonamide. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenylsulfonamide followed by the reaction of the product with butylamine. These methods have been optimized to produce high yields of this compound 39824.
Aplicaciones Científicas De Investigación
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that this compound 39824 has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and autoimmune disorders.
Propiedades
Fórmula molecular |
C17H22N2O5S2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-butyl-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O5S2/c1-3-4-13-18-25(20,21)16-9-5-14(6-10-16)19-26(22,23)17-11-7-15(24-2)8-12-17/h5-12,18-19H,3-4,13H2,1-2H3 |
Clave InChI |
XDERCQGCQNTCPH-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-allyl-2-[(3-chloro-2-butenyl)sulfanyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B215967.png)
![6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215974.png)
![6-Amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215977.png)
![6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215979.png)
![6-Amino-3-(4-bromophenyl)-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215981.png)
![6-Amino-4-(3-cyclohexen-1-yl)-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215985.png)
![6-amino-3-(4-bromophenyl)-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215986.png)
![6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215987.png)
![6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215988.png)
![6-Amino-3-(4-bromophenyl)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215990.png)
![6-Amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215991.png)